molecular formula C6H9F3O3 B6588784 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid CAS No. 2228633-97-2

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid

Cat. No. B6588784
CAS RN: 2228633-97-2
M. Wt: 186.1
InChI Key:
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Description

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid (TFHD) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of trifluoroacetic acid (TFA) and has a low melting point, which makes it suitable for use in a variety of laboratory experiments. TFHD has been used in a number of scientific studies, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented.

Scientific Research Applications

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein folding, and drug metabolism. It has also been used to study the effects of various compounds on the human body, such as the effects of drugs on the central nervous system. Additionally, this compound has been used to study the effects of environmental toxins on the human body, as well as to study the effects of various compounds on the environment.

Mechanism of Action

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has been shown to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound is also a reversible inhibitor of the enzyme acyl-CoA synthetase, which is involved in the synthesis of fatty acids. Additionally, this compound has been shown to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in drug metabolism, the regulation of fatty acid synthesis, and the activation of GPR55. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid has a number of advantages for laboratory experiments, including its low melting point and its ability to be synthesized from TFA. Additionally, this compound is relatively inexpensive and can be stored at room temperature. However, this compound is not water-soluble and can be toxic in large doses, so it should be handled with care in a laboratory setting.

Future Directions

There are a number of potential future directions for research involving 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid. These include further research into its effects on enzyme kinetics and protein folding, as well as its potential applications in drug metabolism and environmental toxin studies. Additionally, further research could be conducted into the effects of this compound on GPR55 and its potential therapeutic applications. Finally, research could be conducted into the potential of this compound as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Synthesis Methods

4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid can be synthesized from trifluoroacetic acid (TFA) through a process known as “esterification”. In this process, TFA is reacted with an alcohol, such as methanol, to form an ester. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is typically carried out at a temperature of 70°C. The product of the reaction is this compound, which can then be purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethyl-2-butene", "hydrogen fluoride", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "sodium hydroxide", "sulfuric acid", "sodium hydroxide", "sodium carbonate", "carbon dioxide", "water", "magnesium", "ethylmagnesium bromide", "carbon dioxide", "methanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "sodium chloride", "sodium sulfate", "sodium hydroxide", "sulfuric acid", "sodium hydroxide", "4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanal" ], "Reaction": [ "1. 2,3-dimethyl-2-butene is reacted with hydrogen fluoride to form 2,3-dimethyl-2-fluorobutane.", "2. 2,3-dimethyl-2-fluorobutane is reacted with sodium hydroxide to form 2,3-dimethyl-2-butene-1-ol.", "3. 2,3-dimethyl-2-butene-1-ol is reacted with sulfuric acid to form 2,3-dimethyl-2-butene-1-ol sulfate.", "4. 2,3-dimethyl-2-butene-1-ol sulfate is reacted with sodium hydroxide to form 2,3-dimethyl-2-butene-1-ol.", "5. 2,3-dimethyl-2-butene-1-ol is reacted with carbon dioxide and water to form 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid.", "6. Magnesium is reacted with ethylmagnesium bromide to form magnesium bromide.", "7. Magnesium bromide is reacted with carbon dioxide to form magnesium carbonate.", "8. Magnesium carbonate is reacted with sulfuric acid to form magnesium sulfate.", "9. Magnesium sulfate is reacted with sodium hydroxide to form magnesium hydroxide.", "10. Magnesium hydroxide is reacted with carbon dioxide to form magnesium carbonate.", "11. Magnesium carbonate is reacted with methanol to form magnesium methoxide.", "12. Magnesium methoxide is reacted with 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanal to form 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid.", "13. 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid is purified by recrystallization from methanol.", "14. The final product is obtained as a white crystalline solid." ] }

CAS RN

2228633-97-2

Molecular Formula

C6H9F3O3

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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